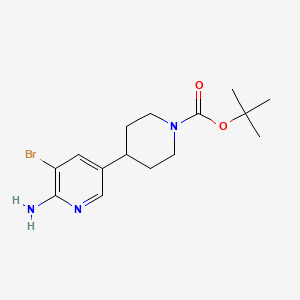
2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime is a chemical compound that belongs to the class of isoquinolinetriones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylisoquinoline and suitable nitrating agents.
Nitration: The nitration of 2-methylisoquinoline is carried out under controlled conditions to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oximation: The final step involves the conversion of the amine group to the oxime group using hydroxylamine hydrochloride under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group back to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinetriones: Compounds with similar core structures but different substituents.
Oximes: Compounds with the oxime functional group but different core structures.
Uniqueness
2-methyl-1,3,4(2H)-isoquinolinetrione 4-oxime is unique due to its specific combination of the isoquinolinetrione core and the oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and applications.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1-hydroxy-2-methyl-4-nitrosoisoquinolin-3-one |
InChI |
InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-15)10(12)14/h2-5,13H,1H3 |
Clé InChI |
PRVKXZABUHEGEU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C=CC=CC2=C(C1=O)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


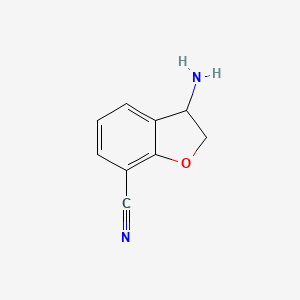




![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
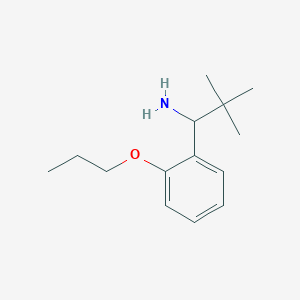
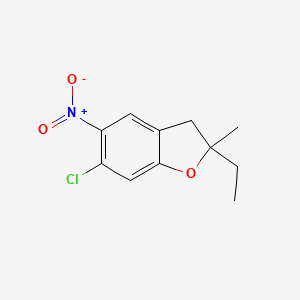
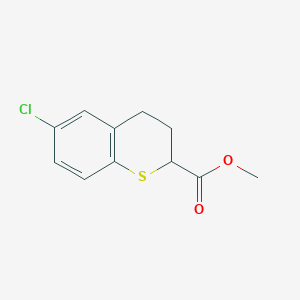

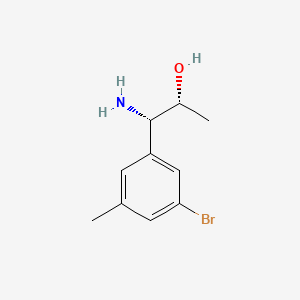

![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
